2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol
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Overview
Description
2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol is a fluorinated aromatic compound that features both a pyridine ring and a phenyl ring substituted with fluorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the selective fluorination of pyridine derivatives using reagents such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) . This method allows for high yields and selective substitution at desired positions on the aromatic rings.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process may include steps such as halogen exchange reactions, where chlorine or bromine atoms are replaced with fluorine atoms using reagents like hydrogen fluoride or fluorine gas .
Chemical Reactions Analysis
Types of Reactions
2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a candidate for drug development due to its unique pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to inhibition or modulation of enzyme activity and receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: Another fluorinated pyridine with similar applications in agrochemicals and pharmaceuticals.
2-Chloro-4-fluoropyridine: A related compound used as an intermediate in organic synthesis.
Uniqueness
2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol is unique due to the combination of its fluorinated phenyl and pyridine rings, which confer distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological activities and material properties .
Properties
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO/c13-9-4-3-7(6-8(9)12(14,15)16)11-10(18)2-1-5-17-11/h1-6,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOIJEWMEXFIRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC(=C(C=C2)F)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683155 |
Source
|
Record name | 2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261940-12-8 |
Source
|
Record name | 2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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